molecular formula C13H16BFN2O2 B1525922 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1186334-64-4

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B1525922
CAS No.: 1186334-64-4
M. Wt: 262.09 g/mol
InChI Key: RAQASWRRBFTDND-UHFFFAOYSA-N
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Description

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic acid derivative with a fluorine atom at the 7-position of the indazole ring and a boronic ester group at the 4-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized through the reaction of 7-fluoro-1H-indazole with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium carbonate).

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where 7-fluoro-1H-indazole is reacted with an aryl halide in the presence of a palladium catalyst and a boronic acid or boronic ester.

Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic ester group to a boronic acid.

  • Reduction: Reduction reactions can be performed to reduce the boronic ester group to boronic acid or other derivatives.

  • Substitution Reactions: Substitution reactions, such as nucleophilic substitution, can occur at the boronic ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Boronic Acids: Oxidation of the boronic ester group results in boronic acids.

  • Boronic Acid Derivatives: Reduction and substitution reactions can lead to various boronic acid derivatives, including boronic esters, boronic amides, and boronic thioesters.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and as a tool in the development of new bioactive molecules. Its fluorine atom can be used for fluorescence imaging and tracking in biological systems.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the chemical industry, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The boronic ester group can form reversible covalent bonds with biological targets, modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

  • Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the heterocyclic ring structure.

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative with a different heterocyclic ring.

  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of an indazole ring.

Uniqueness: 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of a fluorine atom and a boronic ester group on the indazole ring

Properties

IUPAC Name

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQASWRRBFTDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-64-4
Record name 7-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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